molecular formula C14H16BrNO3 B3148309 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester CAS No. 642073-51-6

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B3148309
CAS No.: 642073-51-6
M. Wt: 326.19 g/mol
InChI Key: LUOSQOMFOAGNCL-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxymethyl group at the 3rd position, and a tert-butyl ester group at the 1st position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

Tert-butyl esters, including “3-(Hydroxymethyl)-7-bromo-1H-indole-1-carboxylic acid tert-butyl ester”, can cause skin irritation and serious eye irritation . They should be handled with care, using protective gloves, protective clothing, and eye/face protection .

Future Directions

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . Their use in the synthesis of a variety of organic compounds is expected to continue and expand in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester typically involves several steps:

    Bromination: The starting material, indole, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Hydroxymethylation: The brominated indole is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 7-Bromo-3-carboxyindole-1-carboxylic acid tert-butyl ester.

    Reduction: 3-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.

    Substitution: 7-Substituted-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoindole-1-carboxylic acid tert-butyl ester: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Hydroxymethyl-indole-1-carboxylic acid tert-butyl ester: Lacks the bromine atom, affecting its binding affinity to certain targets.

    7-Bromo-3-methyl-indole-1-carboxylic acid tert-butyl ester: Has a methyl group instead of a hydroxymethyl group, altering its chemical properties.

Uniqueness

7-Bromo-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester is unique due to the combination of the bromine atom and hydroxymethyl group, which confer distinct reactivity and binding properties. This makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 7-bromo-3-(hydroxymethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOSQOMFOAGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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